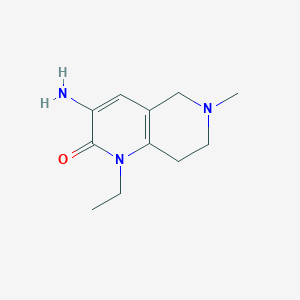
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . The reaction conditions often involve the use of solvents like DMSO and an oxygen atmosphere to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as reductive cyclization and metal-free reactions are often optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the indazole ring to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry for developing drugs with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures .
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 5-Methoxy-1H-indazole-3-carboxylic acid
- 6-Methyl-1H-indazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the indazole ring. This dual substitution can enhance its biological activity and specificity towards certain targets .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7-6(4-8(5)15-2)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
AINHGCQFTANJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


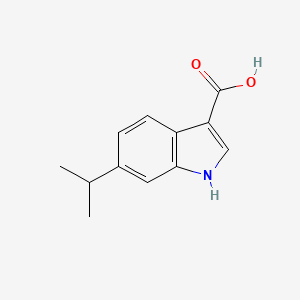


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)
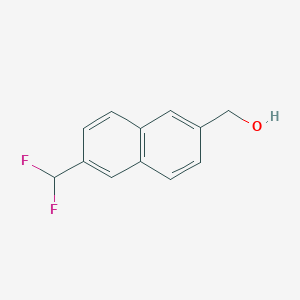
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
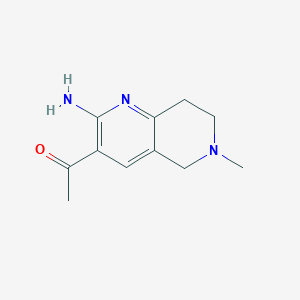
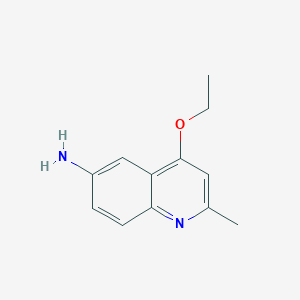

![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)

